molecular formula C8H10O B121312 2,6-Dimethylphenol CAS No. 576-26-1

2,6-Dimethylphenol

Cat. No. B121312
CAS RN: 576-26-1
M. Wt: 122.16 g/mol
InChI Key: NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Description

2,6-Dimethylphenol (DMP) is a compound that has been extensively studied due to its relevance in the plastics industry and its interesting chemical properties. It is a derivative of phenol with two methyl groups at the 2nd and 6th positions on the aromatic ring. The compound is known for its role in the synthesis of polyphenylene oxides and its reactivity in various chemical reactions, particularly those catalyzed by copper and involving radical species .

Synthesis Analysis

The synthesis of DMP and its derivatives has been a subject of multiple studies. Oxidative polymerization of DMP yields polyphenylene oxide, a polymer with significant commercial value. This polymerization can be catalyzed by copper, and the process has been analyzed using HPLC to understand the coupling reactions and the formation of oligomeric phenols . Additionally, phase transfer catalyzed polymerization has been employed to synthesize α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) with controlled molecular weights, demonstrating the versatility of DMP in polymer chemistry . Furthermore, selective methylation of phenol to produce DMP has been achieved using an iron-chromium mixed oxide catalyst, highlighting the industrial relevance of DMP synthesis .

Molecular Structure Analysis

The molecular structure of DMP is characterized by the presence of two methyl groups on an aromatic phenol ring, which influences its reactivity and physical properties. The positions of these substituents are crucial in determining the compound's behavior in various reactions, such as those initiated by OH radicals in atmospheric degradation processes . Structural characterization of DMP complexes with metals like scandium, ytterbium, and yttrium has also been reported, providing insight into the coordination chemistry of DMP derivatives .

Chemical Reactions Analysis

DMP undergoes a variety of chemical reactions, including oxidative degradation initiated by OH radicals, which is significant in atmospheric chemistry and combustion processes. The reaction pathways and kinetics of these processes have been studied using computational methods, revealing the formation of various radicals and oxidation products . The photochemical behavior of DMP in aqueous solutions has also been investigated, showing evidence for the fragmentation of the α C-C bond upon excitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMP are influenced by its molecular structure. Its reactivity towards electrophilic and radical species makes it a valuable monomer for polymer synthesis. The chlorination of DMP has been studied, providing insights into the structural aspects of polysubstituted cyclohexenones and cyclohexenones, which are important for understanding the reactivity of DMP under different conditions . Additionally, the catalytic synthesis of DMP from methanol and cyclohexanol over magnesium oxide supported chromium catalysts has been explored, suggesting potential applications in utilizing industrial by-products for DMP production .

Scientific Research Applications

Industrial Application in Plastics

2,6-Dimethylphenol (2,6-DMP) plays a significant role in the plastics industry. A study by Żukowski et al. (2014) focused on the methylation of phenol to produce 2,6-DMP using an iron-chromium catalyst. This process is particularly important for synthesizing plastics and was optimized to achieve over 90% phenol conversion and high 2,6-DMP selectivity, indicating its industrial applicability (Żukowski et al., 2014).

Environmental Concerns and Biodegradation

2,6-DMP, as an environmental pollutant, has raised concerns, especially its impact on aquatic animals. Ji et al. (2019) investigated the biodegradation of 2,6-DMP by Mycobacterium neoaurum B5-4. This study is crucial as it provides insights into the microbial degradation of 2,6-DMP and potential methods for environmental remediation of 2,6-DMP-contaminated areas (Ji et al., 2019).

Oxidative Polymerization and Applications

The oxidative polymerization of 2,6-DMP to form poly(2,6-dimethyl-1,4-phenylene oxide) is another key application area. A study by Saito et al. (2006) demonstrated a green method for preparing this polymer using a copper complex catalyst in water, highlighting the potential for environmentally friendly polymer production processes (Saito et al., 2006).

Contribution to Vitamin E Precursor Synthesis

2,6-DMP also plays a role in the synthesis of vitamin E precursors. Ji et al. (2022) explored the use of 2,6-DMP monooxygenase MpdAB from Mycobacterium neoaurum for this purpose, indicating its potential in the pharmaceutical industry (Ji et al., 2022).

Safety And Hazards

2,6-Dimethylphenol is considered hazardous. It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It corrodes steel, brass, copper, and copper alloys . It is combustible . Safety measures include keeping away from open flames, hot surfaces, and sources of ignition. It is recommended to take precautionary measures against static discharge and to immediately change contaminated clothing .

properties

IUPAC Name

2,6-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3
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InChI Key

NXXYKOUNUYWIHA-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)C)O
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Molecular Formula

C8H10O
Record name 2,6-DIMETHYLPHENOL
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Related CAS

25134-01-4
Record name 2,6-Xylenol homopolymer
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DSSTOX Substance ID

DTXSID9024063
Record name 2,6-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,6-dimethylphenol is a colorless to off-white crystalline solid with a sweet tarry odor. Odor threshold concentration: 0.4 mg/L. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to off-white solid; [CAMEO] White crystalline powder; [MSDSonline], Solid, Colourless crystalline solid, sweet rooty odour
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C (also reported as 201.030 °C), 201.00 to 203.00 °C. @ 760.00 mm Hg
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Flash Point

165 °F (NTP, 1992), 73 °C, 73 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, carbon tetrachloride, Very sol in benzene, chloroform, Sol in hot water, In water, 6.05X10+3 mg/l @ 25 °C., 5.1 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 6.05 mg/mL at 25 °C, very soluble (in ethanol)
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Density

1.01 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.27 [mmHg], 0.274 mm Hg @ 25 °C
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Product Name

2,6-Dimethylphenol

Color/Form

LEAVES OR NEEDLES FROM ALCOHOL

CAS RN

576-26-1, 25134-01-4
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Melting Point

120 °F (NTP, 1992), 49 °C (also reported as 45.62 °C), 49 °C
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Synthesis routes and methods I

Procedure details

o-Cresol, methanol and water in a ratio of 1:2.5:2.5 were reacted in the same way as described in Example 1. The catalyst contained iron oxide, vanadium oxide, titanium oxide and calcium oxide in a molar ratio of 100:22:2:1.5. After working up, 2.6-xylenol was obtained with a selectivity of 98%.
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Synthesis routes and methods II

Procedure details

A mixture of o-cresol and phenol, dimethyl ether and water in a molar ratio of 1:2:2.6 were reacted as described in Example 1. The catalyst contained iron oxide, vanadium oxide, silicon oxide and barium oxide in a molar ratio of 100:2:10:0.1. After working up, 2.6-xylenol was obtained with a selectivity of 99%.
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0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
[Compound]
Name
magnesium aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst
Quantity
500 mL
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
95%

Synthesis routes and methods IV

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods V

Procedure details

3,4-dimethylphenol; 3,5-dimethylphenol;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylphenol
Reactant of Route 2
2,6-Dimethylphenol
Reactant of Route 3
2,6-Dimethylphenol
Reactant of Route 4
2,6-Dimethylphenol
Reactant of Route 5
2,6-Dimethylphenol
Reactant of Route 6
2,6-Dimethylphenol

Citations

For This Compound
10,200
Citations
EA Kemeleva, EA Vasyunina, OI Sinitsina… - Russian Journal of …, 2008 - Springer
Three new sulfur-containing derivatives of 2,6-dimethylphenol were synthesized. Their antioxidative activity, mutagenicity, and genotoxicity were examined by bacterial tests and by …
Number of citations: 45 link.springer.com
K Saito, T Tago, T Masuyama… - Angewandte Chemie, 2004 - Wiley Online Library
1 50 K3 [Fe (CN) 6] 100 0 0 RT 0.1 0 2 50 K3 [Fe (CN) 6] 100 50 0 RT 74 23 0.4 1.5 3 50 K3 [Fe (CN) 6] 100 250 0 RT 66 32 1.6 1.6 4 1.0 K3 [Fe (CN) 6] 2.0 50 0 RT 24 74 3.9 2.3 5 1.0 …
Number of citations: 81 onlinelibrary.wiley.com
R Ikeda, J Sugihara, H Uyama, S Kobayashi - Macromolecules, 1996 - ACS Publications
Enzymatic oxidative polymerization of 2,6-dimethylphenol has been carried out in an aqueous organic solvent at room temperature under air. Laccase derived from Pycnoporus …
Number of citations: 157 pubs.acs.org
H Finkbeiner, AS Hay, HS Blanchard… - The Journal of Organic …, 1966 - ACS Publications
The oxidative coupling of 2, 6-xylenol is catalyzedby copper. Two products are possible, poly-2, 6-xylenyl oxide and tetramethyldiphenoquinone. The proportion of these products has …
Number of citations: 227 pubs.acs.org
J Ji, M Cheng, X Yan - Applied and Environmental Microbiology, 2022 - Am Soc Microbiol
2,6-Dimethylphenol (2,6-DMP) is a widely used chemical intermediate whose residue has been frequently detected in the environment, posing a threat to some aquatic organisms. …
Number of citations: 2 journals.asm.org
PJ Baesjou, WL Driessen, G Challa… - Journal of the American …, 1997 - ACS Publications
Ab initio unrestricted Hartree−Fock calculations with a 6-31G* basis set were performed on 2,6-dimethylphenol (DMP or monomer) and 4-(2,6-dimethylphenoxy)-2,6-dimethylphenol (…
Number of citations: 117 pubs.acs.org
BL Sawhney, RK Kozloski, PJ Isaacson… - Clays and Clay …, 1984 - Springer
Air-dried samples of homoionic Na-, Ca-, Al-, and Fe-smectite were equilibrated with 2,6-dimethylphenol vapor for 24 hr. Infrared spectra of the complexes formed indicated that a …
Number of citations: 49 link.springer.com
J Ji, Y Zhang, Y Liu, P Zhu, X Yan - Environmental Pollution, 2020 - Elsevier
2,6-Dimethylphenol (2,6-DMP), an important chemical intermediate and the monomer of plastic polyphenylene oxide, is widely used in chemical and plastics industry. However, the …
Number of citations: 14 www.sciencedirect.com
JD McClure - The Journal of Organic Chemistry, 1963 - ACS Publications
Slow addition of hydrogen peroxide to a solution of 2, 6-dimethylphenol and trifluoroacetic acid in methylene chloride affords primarily a product of ortho oxidation, the dimer (III) of 2, 6-…
Number of citations: 28 pubs.acs.org
F Soori, A Nezamzadeh-Ejhieh - Journal of molecular liquids, 2018 - Elsevier
Due to hazardous effects of the phenolic compounds for body life, an effective catalyst based on the supporting of CuO onto the nanoparticles of clinoptilolite (NC) was constructed. The …
Number of citations: 74 www.sciencedirect.com

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